molecular formula C7H14O B12441994 2,3-dimethylpent-2-en-1-ol

2,3-dimethylpent-2-en-1-ol

Cat. No.: B12441994
M. Wt: 114.19 g/mol
InChI Key: PTJAIRRFUHECDC-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond, making it an enol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpent-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of 2,3-dimethyl-2-pentene with water in the presence of an acid catalyst. This hydration reaction typically requires conditions such as elevated temperatures and pressures to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 2,3-Dimethylpent-2-en-1-one

    Reduction: 2,3-Dimethylpentan-1-ol

    Substitution: 2,3-Dimethylpent-2-en-1-chloride

Scientific Research Applications

2,3-Dimethylpent-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethylpent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound allows it to participate in addition reactions, which can lead to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: A fully saturated hydrocarbon with similar molecular weight but lacking the hydroxyl group and double bond.

    2,3-Dimethyl-2-pentene: An alkene with a similar structure but without the hydroxyl group.

    2,3-Dimethylpentan-1-ol: A saturated alcohol with a similar molecular formula but lacking the double bond.

Uniqueness

2,3-Dimethylpent-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2,3-dimethylpent-2-en-1-ol

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h8H,4-5H2,1-3H3

InChI Key

PTJAIRRFUHECDC-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)CO)C

Origin of Product

United States

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